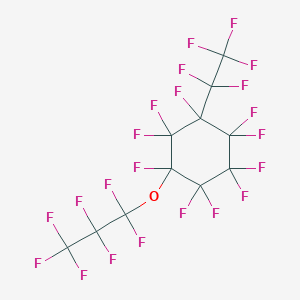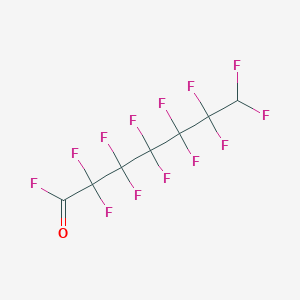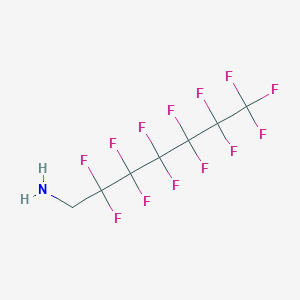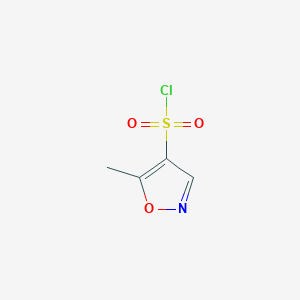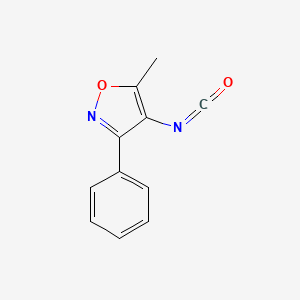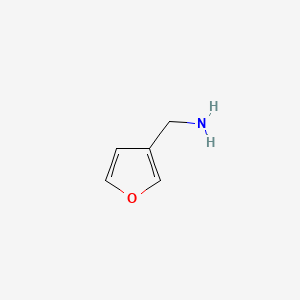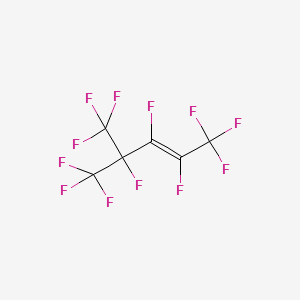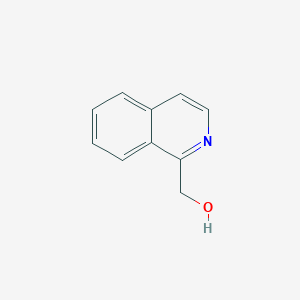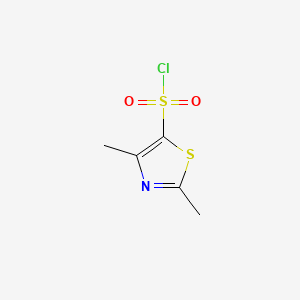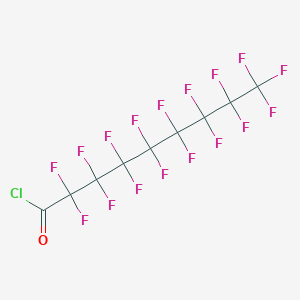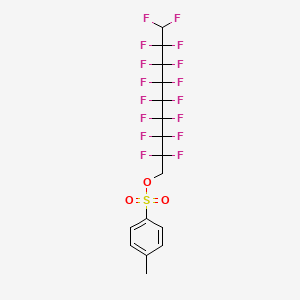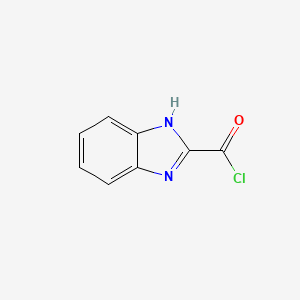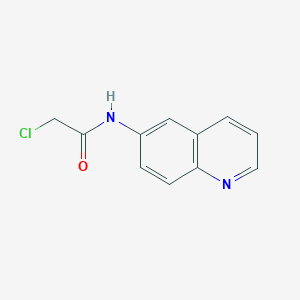
2-Chloro-N-quinolin-6-yl-acetamide
Vue d'ensemble
Description
2-Chloro-N-quinolin-6-yl-acetamide is a chemical compound with the CAS Number: 122097-66-9 . It has a molecular weight of 220.66 . The IUPAC name for this compound is 2-chloro-N-(6-quinolinyl)acetamide .
Molecular Structure Analysis
The linear formula of 2-Chloro-N-quinolin-6-yl-acetamide is C11H9ClN2O . The InChI code for this compound is 1S/C11H9ClN2O/c12-7-11(15)14-9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-quinolin-6-yl-acetamide include its molecular weight (220.66) and its linear formula (C11H9ClN2O) .Applications De Recherche Scientifique
Anion Coordination and Molecular Geometry
2-Chloro-N-quinolin-6-yl-acetamide has been studied for its unique molecular geometry and anion coordination capabilities. It exhibits a tweezer-like geometry in its protonated perchlorate salt form and can form channel-like structures through weak C–H⋯π and C–H⋯O interactions (Kalita & Baruah, 2010).
Antitubercular Agents
Compounds related to 2-Chloro-N-quinolin-6-yl-acetamide have demonstrated potent in vitro inhibition of Mycobacterium tuberculosis growth, including effectiveness against drug-resistant strains. They have also shown low toxicity to mammalian cells and potential as future candidates for tuberculosis treatment (Pissinate et al., 2016).
Structural Applications in Crystal Engineering
Studies have focused on the structural aspects of isoquinoline derivatives, related to 2-Chloro-N-quinolin-6-yl-acetamide, in crystal engineering. These compounds have shown potential for forming gels and crystalline salts with mineral acids, which could be relevant in material science and pharmaceutical formulations (Karmakar et al., 2007).
Therapeutic Applications in Viral Diseases
A novel derivative of 2-Chloro-N-quinolin-6-yl-acetamide has been synthesized and found effective in treating Japanese encephalitis. It showed significant antiviral and antiapoptotic effects, suggesting its potential as a therapeutic agent in viral diseases (Ghosh et al., 2008).
Fluorescent Sensing and Bioimaging
2-Chloro-N-(quinolin-8-yl)acetamide derivatives have been developed as fluorescent sensors for Zn2+ ions, showing high selectivity and sensitivity. These sensors have potential applications in biological imaging, supported by studies in living cells (Liu et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-N-quinolin-6-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-11(15)14-9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDJEPGWKAUPNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)CCl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-quinolin-6-yl-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



